REACTION_CXSMILES
|
[CH3:1][C:2]1[CH:3]=[C:4]([CH:6]=[C:7]([CH3:9])[CH:8]=1)N.CS(O)(=O)=O.[N+]([O-])([O-])=O.[Na+].N.[ClH:21]>C(O)(=O)C>[Cl:21][C:4]1[CH:6]=[C:7]([CH3:9])[CH:8]=[C:2]([CH3:1])[CH:3]=1 |f:2.3|
|
Name
|
|
Quantity
|
36.3 g
|
Type
|
reactant
|
Smiles
|
CC=1C=C(N)C=C(C1)C
|
Name
|
|
Quantity
|
60 g
|
Type
|
reactant
|
Smiles
|
CS(=O)(=O)O
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Name
|
ice
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
80 mL
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])[O-].[Na+]
|
Name
|
diazonium
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
ice
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
cuprous chloride
|
Quantity
|
125 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
160 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the stirred mixture cooled to 0°-5° C. in an ice-salt bath
|
Type
|
TEMPERATURE
|
Details
|
the solution heated to 60° C. for 1/2 hour
|
Duration
|
0.5 h
|
Type
|
TEMPERATURE
|
Details
|
with cooling until the solution
|
Type
|
EXTRACTION
|
Details
|
the oil extracted with ether
|
Type
|
DISTILLATION
|
Details
|
Distillation of the dried ether
|
Type
|
EXTRACTION
|
Details
|
extract
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |